molecular formula C7H6BrFO B13510590 3-(Bromomethyl)-5-fluorophenol

3-(Bromomethyl)-5-fluorophenol

Cat. No.: B13510590
M. Wt: 205.02 g/mol
InChI Key: WTTRRPOWKYXQJB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-fluorophenol is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluorophenol typically involves the bromination of 5-fluorophenol. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-fluorophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of quinones and other oxidized phenolic compounds.

    Reduction: Formation of 3-methyl-5-fluorophenol.

Scientific Research Applications

3-(Bromomethyl)-5-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-fluorophenol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom on the phenol ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    3-(Bromomethyl)phenol: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoro-2-methylphenol: Contains a methyl group instead of a bromomethyl group, leading to variations in chemical behavior.

    3-(Chloromethyl)-5-fluorophenol: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness: 3-(Bromomethyl)-5-fluorophenol is unique due to the combination of the bromomethyl and fluorine substituents on the phenol ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical and material science research.

Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

3-(bromomethyl)-5-fluorophenol

InChI

InChI=1S/C7H6BrFO/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4H2

InChI Key

WTTRRPOWKYXQJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)F)CBr

Origin of Product

United States

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